
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Overview
Description
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the imidazole ring to the benzene ring: This step involves the reaction of the imidazole derivative with a benzyl halide under basic conditions.
Introduction of the difluorophenyl group: This is typically done through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the benzyl imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The difluorophenyl group can enhance binding affinity to certain proteins, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-4-(imidazol-1-ylmethyl)benzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-difluorophenyl)-4-(triazol-1-ylmethyl)benzamide: Contains a triazole ring instead of an imidazole ring.
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of both the difluorophenyl group and the imidazole ring, which confer distinct chemical properties and biological activities. The fluorine atoms enhance the compound’s metabolic stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and interactions with biological targets.
This compound’s unique combination of structural features makes it a valuable tool in various fields of scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-14-5-6-16(15(19)9-14)21-17(23)13-3-1-12(2-4-13)10-22-8-7-20-11-22/h1-9,11H,10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFYSQFYIMBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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